molecular formula C8H7BrFNO3 B1529993 1-Bromo-3-ethoxy-6-fluoro-2-nitrobenzene CAS No. 1807198-72-6

1-Bromo-3-ethoxy-6-fluoro-2-nitrobenzene

Cat. No.: B1529993
CAS No.: 1807198-72-6
M. Wt: 264.05 g/mol
InChI Key: KMTDDGOZPZANFM-UHFFFAOYSA-N
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Description

1-Bromo-3-ethoxy-6-fluoro-2-nitrobenzene is a chemical compound with the molecular formula C8H7BrFNO3. It is a derivative of benzene, which is a cyclic hydrocarbon with a continuous pi bond . The compound has a molecular weight of 264.05 g/mol.


Synthesis Analysis

The synthesis of benzene derivatives like this compound typically involves electrophilic aromatic substitution . This process consists of two steps. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C6H3BrFNO2/c7-4-2-1-3-5 (6 (4)8)9 (10)11/h1-3H . This indicates that the molecule consists of a benzene ring with bromo, ethoxy, fluoro, and nitro substituents.


Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow or red-brown solid or liquid . The compound has a molecular weight of 264.05 g/mol.

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .

Properties

IUPAC Name

3-bromo-1-ethoxy-4-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-2-14-6-4-3-5(10)7(9)8(6)11(12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTDDGOZPZANFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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